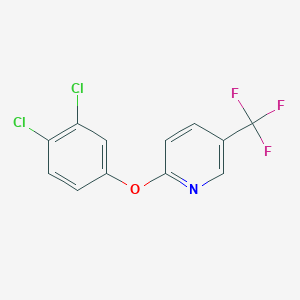![molecular formula C14H24N2OS B5788171 N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5788171.png)
N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CCT251545 and belongs to the class of carbonic anhydrase inhibitors.
Wirkmechanismus
The mechanism of action of N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme plays a crucial role in maintaining the pH balance of cancer cells, and its overexpression is associated with tumor growth and metastasis. Inhibition of CA IX by N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide leads to a decrease in extracellular pH, which in turn inhibits cancer cell proliferation and promotes apoptosis.
Biochemical and Physiological Effects:
N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide has been shown to have a significant impact on cancer cell growth and survival. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. Furthermore, N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide in lab experiments include its high potency and selectivity for CA IX. This compound has been optimized to yield high purity and yield, making it an ideal candidate for in vitro and in vivo studies. However, one of the limitations of using N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide is its potential toxicity, which may limit its use in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide. One potential area of research is the development of novel derivatives of this compound with increased potency and selectivity for CA IX. Another area of research is the investigation of the potential use of N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to evaluate the safety and efficacy of N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide in clinical trials.
Conclusion:
In conclusion, N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide is a promising compound with potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the growth of cancer cells by targeting carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer. The mechanism of action of N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide involves the inhibition of CA IX, which leads to a decrease in extracellular pH, inhibiting cancer cell proliferation and promoting apoptosis. While there are limitations to the use of this compound in clinical trials, further studies are needed to evaluate its safety and efficacy.
Synthesemethoden
The synthesis of N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide involves the reaction between cyclohexylamine and carbon disulfide to form cyclohexylaminothiocarbamoyl sulfenyl chloride. This intermediate is then reacted with cyclohexylamine and sodium hydroxide to form the final product, N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide. The synthesis of this compound has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide has been studied extensively for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the growth of cancer cells by targeting carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer. Inhibition of CA IX leads to a decrease in extracellular pH, which in turn inhibits cancer cell proliferation and promotes apoptosis.
Eigenschaften
IUPAC Name |
N-(cyclohexylcarbamothioyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2OS/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSITWUKYQFBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylcarbamothioyl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5788092.png)
![methyl 4-{[(propionylamino)carbonothioyl]amino}benzoate](/img/structure/B5788095.png)
![N~1~-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788100.png)
![N-(2-furylmethyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5788111.png)
![N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5788119.png)

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5788122.png)
![4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5788130.png)

![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5788145.png)
![N-[2-(4-morpholinyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5788159.png)
![methyl 4-[(1-naphthylacetyl)amino]benzoate](/img/structure/B5788177.png)

![2-[(4-morpholinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5788195.png)